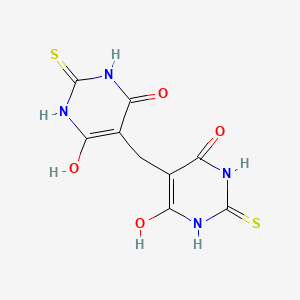![molecular formula C25H29N3O5 B14947256 ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)
ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The intermediate products are then subjected to further reactions, such as esterification and substitution, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
作用機序
The mechanism of action of ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives such as:
- ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE
- 4-((3-(ETHOXYCARBONYL)-1-METHYL-5-(PYRROLIDIN-1-YLMETHYL)-1H-INDOL-2-YL)METHYL)BENZENESULFINATE
Uniqueness
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C25H29N3O5 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
ethyl 2-[(4-ethoxycarbonylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H29N3O5/c1-3-32-24(30)23-20-16-19(29)10-11-21(20)28(18-8-6-5-7-9-18)22(23)17-26-12-14-27(15-13-26)25(31)33-4-2/h5-11,16,29H,3-4,12-15,17H2,1-2H3 |
InChIキー |
SBFBAVUVXPSIDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
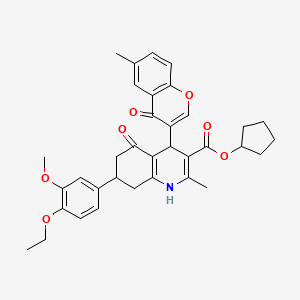
![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14947214.png)
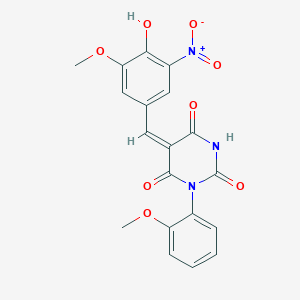
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)
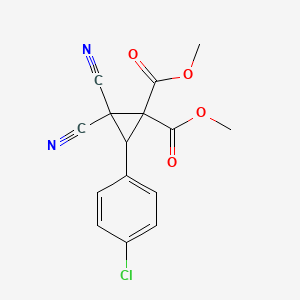
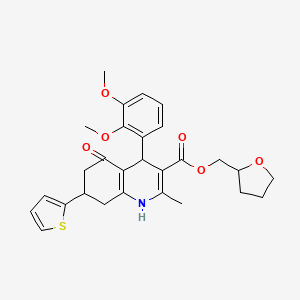
![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)


